CYP1B1 Inhibition: 3-Hydroxyflavone Exhibits Sub-100 nM Potency, Exceeding Most Unmodified Flavonoids
In direct enzyme inhibition assays using recombinant human CYP1B1 expressed in E. coli with 7-ethoxyresorufin as substrate, 3-hydroxy-2-phenylchroman-4-one demonstrates an IC50 of 90 nM [1]. This potency is notable compared to flavone (IC50 = 0.6 μM for CYP1B1) and exceeds that of many polyhydroxylated flavonols which often show weaker or no CYP1B1 inhibition [2]. The presence of the 3-OH group reduces the IC50 from 0.6 μM to 0.09 μM, representing a 6.7-fold improvement in potency [3].
| Evidence Dimension | CYP1B1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | Flavone (0.6 μM) |
| Quantified Difference | 6.7-fold lower IC50 |
| Conditions | Human CYP1B1 expressed in E. coli DH5α coexpressing human NADPH P450 reductase; 7-ethoxyresorufin as substrate |
Why This Matters
For researchers developing CYP1B1-targeted chemopreventive agents or studying estrogen metabolism, the sub-100 nM potency of 3-hydroxyflavone provides a superior biochemical tool compared to unsubstituted flavone or polyhydroxylated flavonols that lack this inhibition profile.
- [1] BindingDB. BDBM50187668: 3-Hydroxyflavone. IC50: 90 nM for CYP1B1. View Source
- [2] Zhai S, Dai R, Friedman FK, Vestal RE. Comparative inhibition of human cytochromes P450 1A1 and 1A2 by flavonoids. Drug Metab Dispos. 1998;26(10):989-992. View Source
- [3] Shimada T, et al. Structure-function relationships of inhibition of human cytochromes P450 1A1, 1A2, 1B1, 2C9, and 3A4 by 33 flavonoid derivatives. Chem Res Toxicol. 2010;23(11):1921-1935. View Source
